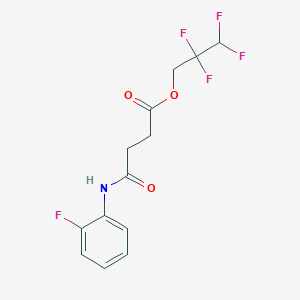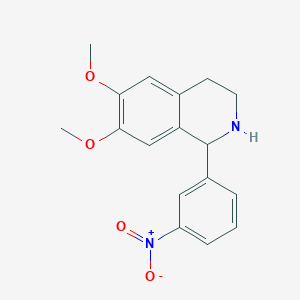![molecular formula C18H16F3N3O2 B11104364 Propan-2-yl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11104364.png)
Propan-2-yl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of aminopyrazoles with various reagents such as 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . The reaction conditions often include the use of catalysts like ZnCl₂ and solvents such as dimethyl sulfoxide (DMSO) under controlled temperatures .
Industrial Production Methods
Industrial production methods for these compounds may involve multi-step synthesis processes that ensure high yields and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Propan-2-yl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives such as zaleplon, indiplon, and ocinaplon .
Uniqueness
Propan-2-yl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is unique due to its specific structural features, including the trifluoromethyl group and the isopropyl ester, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C18H16F3N3O2 |
|---|---|
Molecular Weight |
363.3 g/mol |
IUPAC Name |
propan-2-yl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C18H16F3N3O2/c1-10(2)26-17(25)13-9-22-24-15(18(19,20)21)8-14(23-16(13)24)12-6-4-11(3)5-7-12/h4-10H,1-3H3 |
InChI Key |
OFBUEKDQCOWLCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-(4-chlorophenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11104297.png)
![N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11104302.png)
![1-(4-Methoxyphenyl)-5-oxo-N'-[(E)-[4-(propan-2-YL)phenyl]methylidene]pyrrolidine-3-carbohydrazide](/img/structure/B11104306.png)

![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11104321.png)
![(3E)-3-(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinylidene)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B11104322.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-{(E)-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]methylidene}acetohydrazide](/img/structure/B11104328.png)
![N-{3-[(2,5-dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11104333.png)
![N-(4-Fluorophenyl)-3-[(veratrylcarbonyl)hydrazono]butyramide](/img/structure/B11104334.png)
![1-(4-Ethoxyphenyl)-3-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11104339.png)

![1,8,8-Trimethyl-3-(oxiran-2-ylmethyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11104352.png)
![2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11104355.png)
